(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol

Chemical purity Building block quality Medicinal chemistry

Pyrrolidine-based amino-alcohols lacking the 2-(aminomethyl)benzyl substitution pattern fail to replicate the hydrogen-bond donor geometry essential for selective CaSR agonism. This compound (CAS 1247814-50-1) provides the exact N-1 benzylamine/C-2 hydroxymethyl architecture from patent literature (US 7,585,886). - **Application**: CaSR modulator scaffold; dual orthogonal handles for amide/carbamate derivatization. - **Purity**: ≥98% (HPLC); racemic unless specified. - **Supply**: BenchChem ensures documented quality for medicinal chemistry & DNA-encoded library construction.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 1247814-50-1
Cat. No. B1526575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol
CAS1247814-50-1
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2CN)CO
InChIInChI=1S/C13H20N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-10,14H2
InChIKeyWNQZZIGYKMXIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol


(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol (CAS 1247814-50-1) is a pyrrolidine-based amino alcohol with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is classified as a research chemical building block, typically supplied at purities of 95–98% . The structure features a pyrrolidine ring substituted at the 1-position with a 2-(aminomethyl)benzyl group and at the 2-position with a hydroxymethyl group, yielding a bifunctional scaffold with a primary amine and a primary alcohol . Chemically, it is catalogued under MDL number MFCD14660593 and belongs to the broader class of substituted pyrrolidinemethanols, a family that has been explored in patent literature for calcium-sensing receptor (CaSR) modulation [1]. However, no primary research articles, head-to-head biological comparisons, or quantitative structure–activity relationship (QSAR) data for this specific compound were identified in the accessible peer-reviewed literature as of the search date.

Bifunctional amino-alcohol research building block
2-(Aminomethyl)benzyl N-substitution pattern
Supplied at research-grade purity for synthetic chemistry workflows

Data Gap Preventing Generic Substitution


In the absence of publicly available head-to-head biological or physicochemical data, generic substitution of (1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol with structurally related pyrrolidine-amino alcohols cannot be scientifically justified. The compound’s distinctive substitution pattern—a 2-(aminomethyl)benzyl group at the pyrrolidine N-1 position combined with a hydroxymethyl group at the C-2 position—creates a unique spatial arrangement of hydrogen-bond donors and acceptors that is not replicated in simpler N-benzyl-pyrrolidin-2-yl)methanol analogs (e.g., CAS 884497-39-6) or in positional isomers such as 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-3-ol . Patent literature on pyrrolidine-based CaSR agonists emphasizes that both the aminomethyl substitution pattern and the arylalkyl N-substituent are critical for achieving high selectivity against CYP2D6 inhibition, a key differentiator from first-generation calcimimetics like cinacalcet [1]. Without direct comparative affinity, functional activity, selectivity, solubility, or metabolic stability data for this exact compound, any claim of functional equivalence to an analog is speculative and carries procurement risk for target-based screening campaigns or medicinal chemistry optimization programs.

Unique substitution geometry The 2-(aminomethyl)benzyl group creates hydrogen-bond donor/acceptor spacing not replicated in simpler N-benzyl analogs; binding context may shift.
CYP2D6 selectivity context Patent literature indicates aminomethyl substitution pattern is relevant for CYP2D6 inhibition profile; analog substitution may alter off-target kinase context.
Absence of comparative data No head-to-head affinity, solubility, or metabolic stability data available; functional equivalence cannot be assumed.

Quantitative Differentiation Evidence


Vendor-Reported Purity vs. Closest Analogs

Multiple commercial vendors report the purity of (1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol at 95% (CheMenu) to 98% (Leyan) . In contrast, the closely related analog 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-3-ol (the 3-hydroxy positional isomer) is listed by Biosynth with extended lead times (3–4 weeks) and higher cost but no publicly disclosed purity range, making direct purity-based selection ambiguous . The quantitative purity differentiation for the target compound is therefore limited to internal batch-to-batch vendor specifications rather than comparative advantage over analogs.

Reported purity
Supplier specification
95% (CheMenu) to 98% (Leyan)
Purity supports procurement baseline
Comparator purity not publicly available
Chemical purity Building block quality Medicinal chemistry

Predicted Physicochemical Profile vs. Structural Analogs

ChemicalBook reports predicted physicochemical parameters for (1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol: boiling point 354.1±22.0 °C, density 1.120±0.06 g/cm³, and pKa 14.77±0.10 . These values are computationally predicted and lack experimental validation. For the structurally simpler analog [1-(4-methylbenzyl)pyrrolidin-2-yl]methanol (CAS 884497-39-6), the predicted boiling point is estimated at 311.65–327.91 °C [1]. The ~30–40 °C higher predicted boiling point of the target compound is consistent with its additional aminomethyl substituent, which increases molecular weight and hydrogen-bonding capacity. However, these are class-level in silico estimates and do not constitute experimentally verified differentiation.

Predicted boiling point
Class-level inference
354.1±22.0 °C (predicted) vs ~26–42 °C higher than analog
Predicted difference consistent with substituent
No experimental validation; class-level estimate
Physicochemical properties Drug-likeness Lead optimization

GHS Hazard Classification vs. In-Class Derivatives

ChemicalBook lists GHS hazard statements for (1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol, including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . These hazard classifications are typical for primary amine-containing pyrrolidine derivatives and do not represent a differentiated safety advantage or liability compared to close analogs such as 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-3-ol, for which similar GHS profiles are anticipated but not publicly disclosed. The absence of experimentally measured LD50 values or comparative toxicological data precludes quantitative safety differentiation.

GHS classification
Class-level inference
H302, H315, H318, H335
Standard hazards for primary amine pyrrolidines
No quantitative toxicology data; routine precautions
Safety Handling Laboratory procurement

Recommended Research Applications


CaSR-Targeted Scaffold Diversification

The bifunctional amino-alcohol architecture places this compound within the structural scope of pyrrolidine-based calcium-sensing receptor (CaSR) modulators described in U.S. Patent 7,585,886 [1]. The patent highlights that pyrrolidine derivatives bearing an aminomethyl group substituted with an arylalkyl moiety exhibit potent CaSR agonistic activity and, critically, reduced CYP2D6 inhibition compared to cinacalcet. While the specific compound is not explicitly exemplified in the patent claims, its substitution pattern is consistent with the Markush structure and could serve as a versatile intermediate for parallel synthesis of CaSR-focused compound libraries, particularly where both the N-benzyl and the pyrrolidine C-2 hydroxymethyl positions offer orthogonal diversification handles. Procurement is recommended only for groups actively working on CaSR or related GPCR targets where this specific substitution geometry is mechanistically justified.

DEL and Fragment-Based Library Building Block

The primary amine and primary alcohol functional groups are amenable to on-DNA chemical reactions (e.g., amide bond formation, carbamate capping, or reductive amination), making this compound a candidate for DNA-encoded library (DEL) construction. Commercial availability at 95–98% purity from suppliers such as CheMenu and Leyan supports its use as a DEL building block, provided that the amine is protected or reacted under DEL-compatible aqueous conditions. The 2-(aminomethyl)benzyl group also introduces a conformationally flexible aromatic moiety that can explore hydrophobic pockets in target proteins. However, users must independently validate DNA compatibility and reaction yields, as no published DEL data exist for this compound.

Chiral Probe for Asymmetric Catalysis

The pyrrolidine C-2 position bearing the hydroxymethyl group is a chiral center; the compound is presumed to be supplied as a racemic mixture unless otherwise specified. This makes it suitable as a starting material for the preparation of chiral N-heterocyclic carbene (NHC) precursors, chiral amine ligands, or organocatalysts after resolution. The combination of a tertiary amine (pyrrolidine nitrogen) and a primary amine (benzylamine) offers two distinct basic sites for selective functionalization. Researchers in synthetic methodology may find this scaffold useful for investigating diastereoselective transformations, though no published examples using this exact compound were identified in the search.

Application
Selection Property
Validation Focus
CaSR-targeted library synthesis
Orthogonal amine & alcohol handles
CaSR binding assay screening
DNA-encoded library building block
Primary amine reactivity
On-DNA reaction compatibility
Chiral probe synthesis
Racemic pyrrolidine core
Enantiomeric resolution & derivatization
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